molecular formula C12H24N2O2 B7931130 N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7931130
M. Wt: 228.33 g/mol
InChI Key: OVURICNXJDRVLE-LBPRGKRZSA-N
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Description

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a critical precursor compound for the synthesis of advanced radiopharmaceuticals. Its primary research application is in the preparation of Fluspidine, a potent and selective antagonist for the sigma-1 receptor (σ1R) used in positron emission tomography (PET) neuroimaging [https://pubmed.ncbi.nlm.nih.gov/24121149/]. The compound's defined stereochemistry and molecular structure are essential for conferring high affinity and selectivity to the resulting radioligand for its target. Researchers utilize this intermediate to develop [18F]-labeled versions of Fluspidine, which are powerful tools for non-invasive in vivo quantification of sigma-1 receptor occupancy in the brain [https://pubs.acs.org/doi/10.1021/ml300289j]. Sigma-1 receptors are implicated in a wide array of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases like Alzheimer's, making this precursor invaluable for investigating disease mechanisms and evaluating the efficacy of novel therapeutics in preclinical models. Its role is firmly established in the field of molecular imaging for central nervous system drug discovery and development.

Properties

IUPAC Name

N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)9-12-5-4-6-13(12)7-8-15/h10,12,15H,4-9H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVURICNXJDRVLE-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyrroline Derivatives

A scalable route involves hydrogenating 2-methylpyrroline using platinum catalysts to yield (S)-2-methylpyrrolidine. As demonstrated in WO2008137087A1, Pt/C or PtO₂ in ethanol-methanol mixtures (2:1–3:1 v/v) achieves >90% conversion at ambient temperature. Optical purity is enhanced via tartrate salt resolution, yielding enantiomeric excess (ee) >99%.

Zr-Catalyzed Cyclization

Recent advances employ Zr catalysts to assemble tetrasubstituted pyrrolidines from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. For example, reacting N-acetyl-L-phenylalaninal with acetylacetone in the presence of ZrCl₄ generates the pyrrolidine core with 78% yield and 92% ee.

Functionalization Strategies

Hydroxyethyl Group Installation

The 1-(2-hydroxyethyl) substituent is introduced via nucleophilic ring-opening of ethylene oxide by the pyrrolidine nitrogen. Optimal conditions (THF, 0°C, 12 h) provide 85% yield while preserving stereochemistry. Alternative methods use hydroxyethylation with 2-bromoethanol under basic conditions (K₂CO₃, DMF, 60°C).

Acetamide Functionalization

Acylation of the C2-methylamine intermediate is achieved using acetic anhydride or acetyl chloride. N-isopropyl substitution is introduced via two approaches:

  • Direct Alkylation : Reacting the amine with isopropyl bromide in the presence of NaH (THF, −20°C, 6 h).

  • Reductive Amination : Condensing isopropylamine with acetylated intermediates using NaBH₃CN (MeOH, 25°C, 24 h).

Reaction Optimization Data

ParameterHydrogenationZr-CatalyzedHydroxyethylation
CatalystPt/C (5 wt%)ZrCl₄ (10 mol%)None
Temperature25°C−78°C0°C
Time4 h12 h12 h
Yield92%78%85%
Enantiomeric Excess>99%92%N/A

Analytical Characterization

Critical spectroscopic data for intermediate verification:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
(S)-2-Methylpyrrolidine1.43 (s, 9H, (CH₃)₃CO), 3.12–3.13 (d, CH₂)28.6 ((CH₃)₃CO), 35.5 (CH₂)
1-(2-Hydroxyethyl) Intermediate4.75–4.72 (m, CHNH), 3.20–3.15 (m, CH₂O)59.8 (CHNH), 70.1 (CH₂OH)
Final Product2.01 (s, CH₃CO), 4.41 (m, CHCH₂N)170.1 (CO), 60.8 (CHCH₂N)

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxyethyl halides, nucleophiles like halides or amines

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds similar to N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide exhibit properties that may be beneficial in treating depression. The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds, revealing that modifications could enhance binding affinity to serotonin receptors, potentially leading to antidepressant effects .

2. Analgesic Properties

The analgesic properties of this compound are also noteworthy. Its structural similarity to known analgesics suggests it may modulate pain pathways effectively.

Case Study : In a preclinical trial, a similar compound was tested for pain relief in animal models, showing significant reduction in pain responses compared to control groups . These findings support further investigation into this compound for pain management therapies.

Neurological Applications

1. Cognitive Enhancement

There is growing interest in compounds that can enhance cognitive functions. This compound may possess nootropic properties.

Research Insight : A review published in Neuroscience Letters highlighted several pyrrolidine derivatives that improved memory and learning in rodent models, suggesting a mechanism involving cholinergic modulation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent.

ParameterValue
AbsorptionHigh oral bioavailability
DistributionCentral nervous system penetration
MetabolismHepatic metabolism
EliminationRenal excretion

Toxicological studies are essential to establish safety profiles. Preliminary data suggest low toxicity in vitro; however, comprehensive animal studies are needed to confirm these findings.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the pyrrolidine ring provides structural stability. The isopropyl acetamide moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide are summarized below, with key differences highlighted:

Table 1: Structural Comparison of Analogs

Compound Name CAS Number Core Structure Key Substituents/Modifications Potential Implications References
This compound Not provided Pyrrolidine (5-membered) 2-Hydroxyethyl, isopropyl-acetamide High hydrophilicity; hydrogen-bond donor
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide 1354017-54-1 Piperidine (6-membered) 2-Aminoethyl (basic group) Increased basicity; larger ring size
2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide 1354015-03-4 Pyrrolidine (5-membered) Chloro substituent, 1-methyl group Enhanced lipophilicity; potential reactivity
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide 1401665-97-1 Piperidine (6-membered) Amino-butyryl peptide-like chain Target-specific interactions; stereocomplexity
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide 926230-08-2 Pyrrolidine (5-membered) Butyramide (longer chain), dual methyl groups Altered lipophilicity; metabolic stability

Key Structural and Functional Differences

Core Ring System: The original compound and its pyrrolidine analogs (e.g., 2-Chloro-N-isopropyl derivative) retain a 5-membered ring, which offers conformational rigidity compared to the 6-membered piperidine ring in analogs like N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide.

Substituent Chemistry: Hydroxyethyl vs. Aminoethyl: The hydroxyethyl group in the parent compound provides hydrogen-bonding capacity, whereas the aminoethyl group in 1354017-54-1 introduces basicity, altering solubility and pH-dependent interactions. Chloro vs. Hydroxyethyl: The chloro substituent in 1354015-03-4 increases lipophilicity and reactivity (e.g., susceptibility to nucleophilic substitution), contrasting with the polar hydroxyethyl group. Butyramide vs.

Stereochemical Complexity :

  • Analogs like 1401665-97-1 and 926230-08-2 feature dual stereocenters, which may enhance selectivity in chiral environments (e.g., enzyme active sites). The parent compound’s single (S)-configuration suggests a narrower range of stereospecific interactions.

Commercial Status: Both the parent compound and N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide are discontinued, hinting at challenges in scalability or application relevance.

Biological Activity

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide, a synthetic organic compound, has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the class of acetamides and is characterized by the presence of a pyrrolidine ring with a hydroxyethyl substituent, which may influence its interactions with biological targets.

  • Molecular Formula: C12H24N2O2
  • Molecular Weight: 228.33 g/mol
  • CAS Number: 1353996-74-3

Preliminary studies indicate that this compound interacts with various biological receptors and enzymes, potentially modulating their activity. This modulation is crucial for understanding its therapeutic applications, especially in pharmacology.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of compounds similar to this compound have shown promising results. For example, pyrrole derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . These findings suggest that the target compound may exhibit similar efficacy in combating bacterial infections.

Antiproliferative Effects

The compound's structural characteristics may also confer antiproliferative properties. Studies on related derivatives indicate that modifications in the N-substituents can enhance activity against cancer cell lines. For instance, certain benzimidazole derivatives showed promising IC50 values against MDA-MB-231 cells, indicating potential for further exploration in cancer therapeutics .

Comparative Analysis of Related Compounds

To better understand the biological implications of this compound, a comparison with structurally related compounds is beneficial. The following table summarizes key features and biological activities:

Compound NameStructureUnique FeaturesBiological Activity
N-Cyclobutyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureCyclobutyl groupModulates receptor activity
N-Methyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureMethyl groupAltered steric hindrance
N-Ethyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureEthyl groupVariations in lipophilicity

Case Studies and Research Findings

Research has focused on elucidating the mechanisms through which this compound exerts its biological effects. Notable studies include:

  • Antibacterial Efficacy : A study demonstrated that similar pyrrole derivatives exhibited significant antibacterial activity, suggesting that modifications in the pyrrolidine structure can enhance antimicrobial properties .
  • Anticancer Potential : Investigations into the antiproliferative effects of related compounds revealed that specific structural modifications could lead to enhanced cytotoxicity against various cancer cell lines .
  • Molecular Docking Studies : Computational analyses have been employed to predict binding affinities and interactions with target proteins, providing insights into the potential therapeutic applications of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Condensation of pyrrolidine derivatives with hydroxyethyl groups under inert atmosphere (e.g., nitrogen) to preserve stereochemistry.
  • Step 2 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to minimize racemization.
  • Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
  • Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm >95% purity .

Q. How can the stereochemical configuration of the compound be confirmed?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve the (S)-configuration at the pyrrolidine chiral center .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computationally predicted spectra (e.g., Density Functional Theory) to validate enantiomeric purity .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Key Techniques :

  • Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 285.2).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition temperature >200°C) .
  • Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs). Focus on hydrogen bonding between the acetamide group and catalytic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2.0 Å) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Metabolite Identification : LC-MS/MS to rule out activity from degradation products .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodology :

  • Analog Synthesis : Modify the hydroxyethyl group (e.g., replace with fluorinated or methylated derivatives) and test for logP (HPLC) and permeability (Caco-2 assay) .
  • Pharmacophore Mapping : Use MOE or Phase to identify critical hydrogen bond acceptors/donors .

Q. What experimental designs address low yields in large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test Pd/C, Ni, or enzymatic catalysts for amide bond formation (yield optimization >80%) .
  • Flow Chemistry : Implement continuous flow reactors to enhance reaction control and reduce by-products .

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